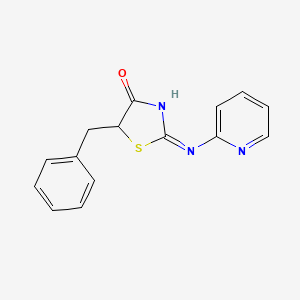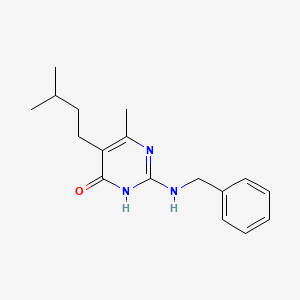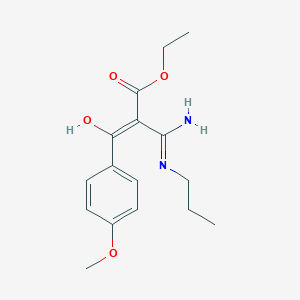
3-ethyl-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione
描述
3-ethyl-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione, also known as indolyl-thiazolidine-dione (ITD), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ITD is a heterocyclic compound that consists of a five-membered thiazolidine ring and an indole moiety. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In
作用机制
The mechanism of action of ITD is not fully understood. However, it has been proposed that ITD exerts its biological effects by modulating various signaling pathways in cells. ITD has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. ITD also inhibits the NF-κB pathway, which is a major regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
ITD has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that ITD can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis. ITD can also reduce the production of pro-inflammatory cytokines and ROS in cells. In vivo studies have shown that ITD can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using ITD in lab experiments is its potent biological activity. ITD has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a valuable tool for studying these biological processes. However, there are also limitations to using ITD in lab experiments. ITD is a synthetic compound that may not fully mimic the biological activity of natural compounds. In addition, the mechanism of action of ITD is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on ITD. One area of research is the development of ITD analogs with improved biological activity and selectivity. Another area of research is the investigation of the mechanism of action of ITD and its downstream signaling pathways. Additionally, the potential use of ITD as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation. Finally, the development of new synthetic methods for ITD and its analogs may lead to the discovery of novel compounds with unique biological activity.
科学研究应用
ITD has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of ITD is in the field of cancer research. ITD has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ITD inhibits cancer cell growth by inducing apoptosis and cell cycle arrest, as well as by inhibiting angiogenesis.
In addition to its antitumor activity, ITD has also been found to exhibit anti-inflammatory and antioxidant properties. ITD can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS) in cells. These properties make ITD a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-ethyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-16-13(17)12(19-14(16)18)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,17H,2H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARVNVBCHPQET-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(SC1=O)C=C2C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(SC1=O)/C=C/2\C=NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-anilino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3722186.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3722189.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(heptylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3722194.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyethyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3722198.png)


![5-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3722225.png)

![2-[2-({2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]-N-phenylacetamide](/img/structure/B3722236.png)
![[2-({2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B3722254.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3722260.png)
![1-(2-chlorobenzyl)-3-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3722261.png)